2,2',3,4',5,5'-Hexachloro-4-biphenylol
Overview
Description
Preparation Methods
The synthesis of 2,2’,3,4’,5,5’-Hexachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern . Industrial production methods may involve multi-step processes, including the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and subsequent hydroxylation using reagents like sodium hydroxide or other bases .
Chemical Reactions Analysis
2,2’,3,4’,5,5’-Hexachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,4’,5,5’-Hexachloro-4-biphenylol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,3,4’,5,5’-Hexachloro-4-biphenylol involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in detoxification processes . This compound can also interfere with the electron transport chain in mitochondria, affecting cellular respiration and energy production .
Comparison with Similar Compounds
2,2’,3,4’,5,5’-Hexachloro-4-biphenylol is unique due to its specific substitution pattern and the presence of a hydroxyl group. Similar compounds include:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Lacks the hydroxyl group and has a different substitution pattern.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another chlorinated biphenyl with a different arrangement of chlorine atoms.
2,2’,3,4’,5,5’,6-Heptachloro-4-biphenylol: Contains an additional chlorine atom compared to 2,2’,3,4’,5,5’-Hexachloro-4-biphenylol.
These compounds share similar chemical properties but differ in their biological activities and environmental behaviors due to variations in their structures .
Properties
IUPAC Name |
2,3,6-trichloro-4-(2,4,5-trichlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)12(19)11(18)10(5)17/h1-3,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQWFNZIYFJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163004 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145413-90-7 | |
Record name | 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145413-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145413907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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